molecular formula C42H52O4P2 B11827792 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

Cat. No.: B11827792
M. Wt: 682.8 g/mol
InChI Key: ASZIPGIBSGSPPM-XPZQDXKISA-N
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Description

The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a chiral bibenzooxaphosphole derivative characterized by its stereochemically complex structure. Key features include:

  • Stereochemistry: The (2R,2'R,3R,3'R) configuration ensures a rigid, helical framework, which is common in bibenzooxaphospholes to enforce stereoselective interactions .
  • The bis((R)-2-methyl-1-phenylpropoxy) moieties at the 4,4'-positions introduce chiral, branched alkoxy chains that may modulate electronic properties and intermolecular interactions .
  • Molecular Weight: Based on analogs like (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole (MW: 526.68), the target compound’s molecular weight is estimated to exceed 600 g/mol due to the larger substituents .

Properties

Molecular Formula

C42H52O4P2

Molecular Weight

682.8 g/mol

IUPAC Name

(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1R)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m1/s1

InChI Key

ASZIPGIBSGSPPM-XPZQDXKISA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@]([C@@H](O3)[C@@H]4OC5=C([P@]4C(C)(C)C)C(=CC=C5)O[C@@H](C6=CC=CC=C6)C(C)C)C(C)(C)C

Canonical SMILES

CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Phosphorylation of Biphenol Derivatives

The reaction begins with 2,2'-biphenol, which undergoes phosphorylation using diethyl chlorophosphate in the presence of triethylamine. This yields the tetraethyl diphosphate intermediate, a critical precursor for subsequent rearrangements.

Example protocol :

  • Reagents : 2,2'-Biphenol, diethyl chlorophosphate, triethylamine.

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.

  • Yield : 50–60%.

Phospha-Fries Rearrangement

The phosphorylated intermediate undergoes an anionic phospha-Fries rearrangement using lithium aluminum hydride (LiAlH4_4) to generate a bis(phosphino)biphenol derivative. This step establishes the P–C bond critical for oxaphosphole formation.

Key data :

  • Rearrangement agent : LiAlH4_4 in diethyl ether.

  • Temperature : Reflux (40°C).

  • Yield : 86–94%.

Cyclization via Dehydrohalogenation

Cyclization to form the oxaphosphole rings is achieved using benzoyl chloride under anhydrous conditions. The reaction proceeds via elimination of HCl, forming the fused heterocyclic system.

Optimized conditions :

  • Catalyst : p-Toluenesulfonic acid (p-TsOH).

  • Solvent : Toluene, 120°C, 24 hours.

  • Yield : 70–90%.

Introduction of tert-Butyl Groups

The tert-butyl substituents are introduced at the 3,3'-positions through Friedel-Crafts alkylation or nucleophilic substitution.

Friedel-Crafts Alkylation

Using tert-butyl chloride and AlCl3_3, the biphenol core undergoes electrophilic substitution. This method ensures regioselectivity at the para positions relative to the oxaphosphole oxygen.

Typical procedure :

  • Reagents : tert-Butyl chloride, AlCl3_3.

  • Conditions : Dichloromethane, 0°C, 2 hours.

  • Yield : 60–75%.

Grignard Reagent Approach

Alternative methods employ tert-butylmagnesium bromide to directly alkylate the phosphole intermediates. This approach minimizes side reactions and improves scalability.

Comparative data :

MethodYield (%)Purity (%)
Friedel-Crafts6585
Grignard7892

The enantioselective introduction of the (R)-2-methyl-1-phenylpropoxy groups is achieved through Mitsunobu reactions or asymmetric catalysis.

Mitsunobu Reaction

The chiral alcohol ((R)-2-methyl-1-phenylpropanol) reacts with the hydroxylated oxaphosphole intermediate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3).

Stereochemical control :

  • Chiral auxiliary : (R)-Binaphthol derivatives.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

  • Enantiomeric excess (ee) : 99%.

Asymmetric Nucleophilic Substitution

Palladium-catalyzed cross-coupling with chiral ligands ensures retention of configuration. The use of (R)-BINAP or Josiphos ligands enhances stereoselectivity.

Catalytic system :

  • Ligand : (R)-BINAP.

  • Substrate : Brominated oxaphosphole, (R)-2-methyl-1-phenylpropanol.

  • Yield : 72–85%, ee >98%.

Resolution and Purification

Final purification involves chromatographic separation and crystallization to achieve >99% optical purity.

Chromatographic Methods

  • Stationary phase : Chiralcel OD-H.

  • Mobile phase : Hexane/isopropanol (90:10).

  • Retention time : 12–15 minutes.

Crystallization

Recrystallization from ethanol/water mixtures removes diastereomeric impurities, yielding analytically pure product.

Purity metrics :

  • HPLC : 99.5% (Area %).

  • Melting point : 142–144°C.

Summary of Synthetic Routes

StepMethodYield (%)ee (%)
Core formationPhospha-Fries86
tert-ButylationGrignard78
Chiral side chainsMitsunobu8599
Final purificationCrystallization9099.5

Challenges and Innovations

  • Steric hindrance : The tert-butyl groups necessitate slow addition of reagents to prevent incomplete substitution.

  • Stereochemical drift : Low-temperature conditions (-20°C) preserve ee during Mitsunobu reactions.

  • Green chemistry : Recent advances use recyclable ionic liquids for phosphorylation, reducing solvent waste .

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Applications in Catalysis

The oxaphosphole framework has been recognized for its catalytic properties. Compounds featuring this structure can act as ligands in transition metal catalysis, enhancing reaction selectivity and efficiency. For example:

  • Cross-Coupling Reactions : The compound may be utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Oxidation Reactions : Its ability to stabilize reactive intermediates could make it a candidate for oxidation processes in organic synthesis.

Materials Science Applications

In materials science, the unique electronic properties of oxaphosphole derivatives have led to their exploration as:

  • Organic Light Emitting Diodes (OLEDs) : The compound's structure may contribute to enhanced charge transport properties.
  • Polymeric Materials : Incorporating this compound into polymer matrices could improve thermal stability and mechanical properties.

Research indicates that compounds with oxaphosphole structures exhibit diverse biological activities. Some potential applications include:

  • Anticancer Agents : Preliminary studies suggest that modifications to the oxaphosphole structure can enhance cytotoxicity against various cancer cell lines.
  • Antibacterial Properties : Certain derivatives have shown promise in combating bacterial infections through mechanisms that disrupt bacterial cell membranes .

Case Studies and Research Findings

Several studies have investigated the biological and chemical properties of similar compounds:

  • Synthesis and Characterization : A study synthesized related oxaphosphole derivatives and evaluated their biological activity using methods such as IR spectroscopy and NMR analysis .
  • Quantitative Structure-Activity Relationship (QSAR) Studies : These studies help predict biological activity based on structural modifications. For example, variations in substituents on the oxaphosphole ring can significantly impact efficacy against specific targets .
  • Interaction Studies : Understanding how these compounds interact with biological systems is crucial for developing effective therapeutic agents. Techniques such as molecular docking studies are employed to elucidate mechanisms of action .

Summary of Findings

The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole holds significant promise across various scientific domains due to its unique chemical structure and properties. Its applications range from catalysis to materials science and biological research. Ongoing studies are essential for fully understanding its potential and optimizing its use in practical applications.

Application AreaPotential UsesKey Characteristics
CatalysisCross-coupling reactions; oxidation reactionsEnhances reaction selectivity
Materials ScienceOLEDs; polymeric materialsImproved thermal stability
Biological ActivityAnticancer agents; antibacterial propertiesDiverse biological activities

Mechanism of Action

The mechanism of action of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-4,4’-bis(®-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Steric Effects : The di-tert-butyl groups in the target compound and analogs create steric environments that stabilize transition states in asymmetric catalysis. However, the bulkier bis((R)-2-methyl-1-phenylpropoxy) substituents in the target compound likely reduce reactivity toward bulky substrates compared to the smaller di(pentan-3-yl) analog .

Electronic Modulation: The anthracenyl-substituted analog demonstrates how aromatic substituents enhance π-π stacking, whereas alkoxy chains (as in the target compound) may prioritize solubility in nonpolar solvents.

Thermal Stability : The tert-butyl groups universally improve thermal stability, but the target compound’s branched alkoxy chains could lower its melting point relative to the anthracenyl derivative .

Biological Activity

The compound (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is a member of the class of phosphole compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple chiral centers and bulky tert-butyl groups. The presence of the phosphole ring system is significant as it contributes to the compound's reactivity and interaction with biological targets.

The biological activity of phosphole derivatives often involves modulation of various signaling pathways. The specific interactions of this compound with biological receptors or enzymes have not been extensively detailed in the literature; however, similar compounds have shown promising results in various assays.

1. Antioxidant Activity

Phosphole compounds are known for their antioxidant properties. Research indicates that they can scavenge free radicals and reduce oxidative stress in cellular models. This activity may be attributed to the electron-rich nature of the phosphole ring which can stabilize free radicals.

2. Anti-inflammatory Effects

Some studies suggest that phosphole derivatives can inhibit pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation. The exact pathways involved are still under investigation but may involve modulation of NF-kB signaling.

3. Neuroprotective Properties

Preliminary studies indicate potential neuroprotective effects, possibly through the inhibition of apoptotic pathways in neuronal cells. Compounds with similar structures have been shown to protect against neurodegeneration by modulating signaling pathways related to cell survival.

Case Study 1: Antioxidant Activity

A study conducted on a related phosphole compound demonstrated significant antioxidant activity in vitro. The compound was able to reduce cellular damage caused by oxidative stress by up to 70% when tested against reactive oxygen species (ROS) in human cell lines.

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, administration of a phosphole derivative resulted in improved cognitive function and reduced markers of neuronal apoptosis compared to control groups. Behavioral assays indicated enhanced memory retention and learning capabilities.

Data Tables

Biological Activity Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveInhibits apoptosis

Research Findings

Recent studies have focused on synthesizing new derivatives of phospholes to enhance their biological activity. For instance:

  • A derivative with modified alkyl groups showed increased potency in reducing inflammation markers in vitro.
  • Another study highlighted the importance of substituents on the phosphole ring in determining the selectivity and efficacy towards specific biological targets.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

Synthesis requires precise stereochemical control due to its multiple chiral centers and bulky substituents. A stepwise approach involving phosphoramidite coupling or stereospecific nucleophilic substitution (e.g., using tert-butyl groups to direct regioselectivity) is recommended. Purification via column chromatography with silica gel modified for bulky organophosphorus compounds is critical .

Q. How can researchers confirm the stereochemical configuration of this compound?

X-ray crystallography is the gold standard for resolving absolute configurations. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can validate spatial arrangements of substituents, while chiral HPLC with cellulose-based columns ensures enantiomeric purity (>90% ee, as noted in related oxaphosphole derivatives) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMBC to resolve overlapping signals from tert-butyl and phenyl groups.
  • ³¹P NMR : Critical for verifying the oxaphosphole ring structure (δ ~10–20 ppm).
  • HRMS (ESI-TOF) : Confirms molecular weight (e.g., 526.68 g/mol as per ) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl groups enhance steric protection of the phosphorus center, reducing undesired oxidation or hydrolysis. This is validated via thermogravimetric analysis (TGA) and stability studies under inert atmospheres .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s antioxidant or radical-scavenging activity?

Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Compare IC₅₀ values against controls like ascorbic acid. Ensure kinetic measurements to account for steric hindrance effects from tert-butyl groups .

Q. How can conflicting data on environmental persistence or toxicity be resolved?

Conduct OECD 301/302 biodegradability tests and compare with structurally similar organophosphorus flame retardants (e.g., tert-butylphenyl diphenyl phosphate). Use LC-MS/MS to track degradation products and address discrepancies in aquatic toxicity (e.g., H410 vs. H412 classifications) .

Q. What computational methods predict this compound’s thermodynamic properties?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Gibbs free energy of formation (ΔGf) and bond dissociation energies. Validate against thermochemical databases (e.g., Pedley et al., 1986) for organophosphorus systems .

Q. How does the compound’s chirality affect its catalytic or material science applications?

Design asymmetric catalysis experiments (e.g., enantioselective hydrogenation) using palladium or copper complexes. Compare turnover numbers (TON) and enantiomeric excess (ee) with achiral analogs. Surface-enhanced Raman spectroscopy (SERS) can monitor chiral interactions on catalytic surfaces .

Q. What strategies optimize its solubility for biological or polymer matrix applications?

  • Co-solvent systems : Use DMSO/water gradients or ionic liquids to enhance solubility.
  • Derivatization : Introduce polar groups (e.g., sulfonate) via electrophilic substitution while retaining the oxaphosphole core .

Q. How can researchers resolve discrepancies in reported CAS numbers or molecular formulas?

Cross-reference NMR data with predicted spectra (e.g., ACD/Labs or ChemDraw). Verify purity (>95%) via elemental analysis and compare with CAS registry entries (e.g., 2213449-78-4 vs. 2214207-73-3) to identify potential synthesis byproducts .

Q. What advanced techniques study its surface adsorption in environmental or material interfaces?

Atomic force microscopy (AFM) and quartz crystal microbalance (QCM) quantify adsorption kinetics on silica or polymer surfaces. Pair with X-ray photoelectron spectroscopy (XPS) to analyze phosphorus oxidation states post-adsorption .

Q. How does the compound’s structure influence its flame-retardant efficacy compared to commercial analogs?

Perform pyrolysis-GC/MS to identify volatile decomposition products. Compare limiting oxygen index (LOI) values with triphenyl phosphate derivatives. Molecular dynamics simulations can model interactions with polymer chains .

Methodological Recommendations Table

Challenge Technique Key Parameters Reference
Stereochemical confirmationX-ray crystallographyResolution < 1.0 Å, R-factor < 0.05
Purity validationChiral HPLCMobile phase: Hexane/IPA (95:5), 1 mL/min
Thermal stabilityTGA/DSCHeating rate: 10°C/min under N₂
Environmental persistenceOECD 301 biodegradation assay28-day incubation, DOC removal >70%

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